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Compound of Interest |

Compound Name: 1-Ethylazepan-2-one
CAS No.: 19797-08-1
Cat. No.: B027321
- 7

Executive Summary

1-Ethylazepan-2-one (CAS: 3222-47-7), commonly known as N-Ethylcaprolactam, is a seven-
membered lactam ring widely utilized as a polar aprotic solvent and a transdermal penetration
enhancer in pharmaceutical formulations. Its structural homology to Laurocapram (Azone)
makes it a critical intermediate in drug delivery research.

This application note provides a rigorous, multi-modal characterization strategy. Unlike generic
solvent analysis, this guide addresses the specific challenge of distinguishing N-alkyl homologs
and quantifying ring-opening hydrolytic degradants (N-ethyl-6-aminocaproic acid).

Characterization Workflow

The following logic gate defines the sequential analysis required to validate the identity and
purity of 1-Ethylazepan-2-one.
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Raw Sample: 1-Ethylazepan-2-one
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Figure 1: Step-wise analytical decision tree for N-alkyl lactam validation.
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Physicochemical Profiling

Before advanced spectroscopy, fundamental constants provide a rapid "Go/No-Go" quality
gate. Deviations here often indicate significant moisture contamination (due to the lactam's
hygroscopicity) or synthesis byproducts.

Causality/Significa

Parameter Expected Value Method Reference
nce
Yellowing indicates
Colorless to pale ] o
Appearance o Visual oxidation or trace
yellow liquid L ”
amine impurities.
Verifies removal of
- _ ~125-130°C @ 10 -
Boiling Point H ASTM D1120 lower-boiling solvents
mmHg
(e.g., toluene).
Sensitive to water
Refractive Index ASTM D1218 content; water (
) lowers this value.
Consistent with N-
Density ~0.99-1.01 g/mL ASTM D4052 alkyl caprolactam

homologs.

Protocol A: Chromatographic Purity (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the "Gold Standard" for this molecule
due to its volatility and thermal stability. This method separates the target from the starting
material (Caprolactam) and the N-alkylation reagent (Ethyl Bromide/lodide).

Method Parameters[1][2][3][4][5][6]1[7]

e Instrument: Agilent 7890/5977 (or equivalent).

e Column: Rtx-5 or DB-5MS (30m x 0.25mm x 0.25um). Why? Low polarity phase minimizes
tailing of the polar lactam.
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o Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

e Inlet: Split 50:1 @ 250°C.

e Oven Program:
o Hold 60°C for 2 min (Solvent delay).
o Ramp 15°C/min to 200°C (Elutes 1-Ethylazepan-2-one).
o Ramp 25°C/min to 280°C (Elutes heavy dimers).

o Detection: El Source (70 eV), Scan range 35-350 amu.

Mass Spectral Interpretation

The fragmentation pattern is distinct from N-Methylcaprolactam.
e Molecular lon (

): m/z 141 (Base peak or high intensity).

e Key Fragments:
o m/z112 (

): Loss of the ethyl group (
). This confirms the N-ethyl substitution.

o m/z 84: Characteristic ring contraction/cleavage of the azepan-2-one core.

o m/z 55: Hydrocarbon chain fragmentation (
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Figure 2: Primary fragmentation pathway for 1-Ethylazepan-2-one.

Protocol B: Structural Confirmation (NMR)

Nuclear Magnetic Resonance (NMR) is required to differentiate 1-Ethylazepan-2-one from
potential isomers (e.g., O-ethylated lactims, though rare under standard synthesis).

Sample Preparation

e Solvent:

(Chloroform-d) is preferred over DMSO-
to prevent solvent peak overlap with the ring protons.

e Concentration: 10 mg in 0.6 mL.

NMR Assignments (400 MHz, )
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Chemical Shift
( T . . Mechanistic
Multiplicity Integration Assignment .
Insight
» Ppm)
Deshielded by
Quartet ( Nitrogen;
3.40-3.50 2H . :
Hz) diagnostic of N-
ethylation.
3.20 - 3.30 Multiplet 2H Ring -proton to
Nitrogen (ring).
2.50 — 2.60 Multiplet 2H Ring -proton to
Carbonyl.
i Bulk methylene
1.60—1.80 Multiplet 6H Ring Y
envelope.
Triplet ( Terminal methyl
1.10-1.15 3H
Hz) group.

Self-Validation Check: The integral ratio of the Quartet (3.4 ppm) to the Triplet (1.1 ppm) must
be exactly 2:3. Any deviation suggests residual ethanol or unreacted ethylating agent.

NMR Key Signals
e Carbonyl (

): ~176 ppm (Typical for seven-membered lactams).
o (Ethyl): ~42-44 ppm.

» (Ring): ~48-50 ppm.

Protocol C: Functional Group Analysis (FTIR)

Fourier Transform Infrared Spectroscopy serves as a rapid ID test, particularly for checking
water contamination (broad OH stretch).
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e Method: ATR (Attenuated Total Reflectance) on neat liquid.
» Diagnostic Bands:
o 1630-1645
: Tertiary Amide (
) stretch. Note: This is lower than secondary amides (caprolactam ~1660

) due to the lack of hydrogen bonding on the nitrogen.

o 2930, 2860

stretching (Alkyl chains).

o No peak at 3200-3400

: Absence of

stretch confirms complete alkylation. (Presence indicates residual Caprolactam).[1]

Protocol D: Impurity Profiling
Residual Water (Karl Fischer)

o Method: Coulometric Karl Fischer titration.
e Limit: < 0.1% w/w.

e Reasoning: Lactams hydrolyze to amino acids (N-ethyl-6-aminocaproic acid) in the presence
of water and heat. Low water content is critical for stability.

Residual Solvents (Headspace GC)

» Target: Toluene or Benzene (common synthesis solvents).

e Method: USP <467> Residual Solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-Hexylazepan-2-one | C12H23NO | CID 181537 - PubChem [pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Application Note: Comprehensive
Characterization of 1-Ethylazepan-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027321#analytical-techniques-for-1-ethylazepan-2-
one-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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